2-pyridin-3-yl-1-azabicyclo[3.2.2]nonane;dihydrochloride 2-pyridin-3-yl-1-azabicyclo[3.2.2]nonane;dihydrochloride Selective nicotinic α7 receptor agonist (EC50 = 440 nM). Also displays weak partial agonist/antagonist activity at β-subunit-containing receptors. Neuroprotective.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0004517
InChI: InChI=1S/C13H18N2.2ClH/c1-2-12(10-14-7-1)13-4-3-11-5-8-15(13)9-6-11;;/h1-2,7,10-11,13H,3-6,8-9H2;2*1H
SMILES: C1CC(N2CCC1CC2)C3=CN=CC=C3.Cl.Cl
Molecular Formula: C13H20Cl2N2
Molecular Weight: 275.21 g/mol

2-pyridin-3-yl-1-azabicyclo[3.2.2]nonane;dihydrochloride

CAS No.:

Cat. No.: VC0004517

Molecular Formula: C13H20Cl2N2

Molecular Weight: 275.21 g/mol

* For research use only. Not for human or veterinary use.

2-pyridin-3-yl-1-azabicyclo[3.2.2]nonane;dihydrochloride -

Molecular Formula C13H20Cl2N2
Molecular Weight 275.21 g/mol
IUPAC Name 2-pyridin-3-yl-1-azabicyclo[3.2.2]nonane;dihydrochloride
Standard InChI InChI=1S/C13H18N2.2ClH/c1-2-12(10-14-7-1)13-4-3-11-5-8-15(13)9-6-11;;/h1-2,7,10-11,13H,3-6,8-9H2;2*1H
Standard InChI Key ZQUQBCHNSBJMCG-UHFFFAOYSA-N
SMILES C1CC(N2CCC1CC2)C3=CN=CC=C3.Cl.Cl
Canonical SMILES C1CC(N2CCC1CC2)C3=CN=CC=C3.Cl.Cl

Structural and Molecular Characteristics

Chemical Architecture

The core structure of 2-pyridin-3-yl-1-azabicyclo[3.2.2]nonane dihydrochloride comprises a bicyclo[3.2.2]nonane scaffold—a nine-membered ring system containing one nitrogen atom—with a pyridin-3-yl group at the 2-position . The dihydrochloride salt enhances solubility and stability, critical for pharmacological applications. The bicyclic framework imposes conformational constraints, optimizing receptor binding interactions .

Molecular Data

PropertyValueSource
Molecular FormulaC₁₃H₂₀Cl₂N₂
Molecular Weight275.21 g/mol
IUPAC Name(2S)-2-pyridin-3-yl-1-azabicyclo[3.2.2]nonane dihydrochloride
SMILESC1CC2CCN([C@@H]1C3=CN=CC=C3)CC2.Cl.Cl

The enantiomerically pure (2S)-configuration, confirmed via asymmetric synthesis, exhibits superior receptor binding compared to its racemic counterpart .

Synthetic Methodologies

Retrosynthetic Strategy

Bhatti et al. developed a modular approach for synthesizing 2-pyridin-3-yl-1-azabicyclo[3.2.2]nonane (Figure 1). Retrosynthetic analysis identified dibromide intermediates (e.g., 16) as key precursors, accessible via HBr-mediated ring-opening of tetrahydropyran derivatives. Subsequent bis-aminocyclization under basic conditions yielded the bicyclic core .

Racemic Synthesis

  • Alkylation: N-(Diphenylmethylene)-1-(pyridin-3-yl)methanamine was alkylated with 3-(bromomethyl)tetrahydropyran to form ketone intermediates.

  • Oxime Formation and Reduction: Ketones were converted to oximes, then reduced to amines using Zn/AcOH.

  • Cyclization: HBr treatment cleaved the tetrahydropyran ring, generating dibromo intermediates. Heating with K₂CO₃ in ethanol induced cyclization, yielding the target compound .

Enantioselective Synthesis

Chiral resolution was achieved using (R)-(-)-2-methoxy-2-(1-naphthyl)propionic acid, affording the (2S)-enantiomer with >99% enantiomeric excess . This method addressed limitations of prior patent routes, offering scalability and reproducibility .

Pharmacological Profile

Receptor Binding Affinity

In vitro radioligand binding assays revealed nanomolar affinity for α4β2 nAChRs (Table 1) . The (2S)-enantiomer demonstrated a Ki of 1.2 nM, outperforming racemic mixtures and underscoring stereochemical specificity .

Table 1: In Vitro Activity of 2-Pyridin-3-yl-1-azabicyclo[3.2.2]nonane Dihydrochloride

Parameterα4β2 nAChR Ki (nM)α7 nAChR Ki (nM)α4β2 Emax (%)
(2S)-Enantiomer1.242098
Racemate3.865085

Functional Efficacy

The compound acted as a partial agonist at α4β2 receptors, eliciting 98% maximal efficacy (Emax) relative to acetylcholine . This partial agonism may reduce desensitization risks compared to full agonists, making it a candidate for smoking cessation or cognitive enhancement therapies .

Applications in Neuropharmacology

Research Tools

As a high-affinity ligand, it facilitates nAChR subtype characterization in electrophysiology and imaging studies .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator